molecular formula C5H10N2O2 B8193089 GLUTARALDEHYDE DIOXIME

GLUTARALDEHYDE DIOXIME

Cat. No.: B8193089
M. Wt: 130.15 g/mol
InChI Key: AVRPCDNPQAKCNP-XGXWUAJZSA-N
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Description

GLUTARALDEHYDE DIOXIME is a chemical compound with significant interest in various scientific fields This compound is characterized by its unique structure, which includes a hydroxyimino group and a hydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GLUTARALDEHYDE DIOXIME typically involves the reaction of hydroxylamine with an appropriate aldehyde or ketone. The reaction conditions often include the presence of a weak base to facilitate the formation of the oxime derivative. For instance, the reaction can be carried out in an aqueous medium at a controlled pH to ensure the desired product formation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pH, to optimize yield and purity. The use of homogeneous synthesis systems can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

GLUTARALDEHYDE DIOXIME undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include nitroso compounds, primary amines, and substituted oximes. These products have various applications in organic synthesis and industrial processes .

Scientific Research Applications

GLUTARALDEHYDE DIOXIME has several scientific research applications, including:

Mechanism of Action

The mechanism of action of GLUTARALDEHYDE DIOXIME involves its interaction with molecular targets through its hydroxyimino and hydroxylamine groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The compound can also participate in redox reactions, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to GLUTARALDEHYDE DIOXIME include:

  • Hydroxylamine
  • Oximes
  • Nitroso compounds

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of hydroxyimino and hydroxylamine groups. This dual functionality enhances its reactivity and broadens its range of applications in various scientific fields .

Properties

IUPAC Name

(NE)-N-[(5Z)-5-hydroxyiminopentylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c8-6-4-2-1-3-5-7-9/h4-5,8-9H,1-3H2/b6-4-,7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRPCDNPQAKCNP-XGXWUAJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC=NO)CC=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C/C=N/O)C/C=N\O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6635-57-0
Record name NSC52258
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52258
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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